molecular formula C12H8N2O2 B1521314 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152541-71-3

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1521314
CAS No.: 1152541-71-3
M. Wt: 212.2 g/mol
InChI Key: GUUKJWRMPVVNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as palladium acetate and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes such as the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
  • 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-methanol
  • 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-bromide

Uniqueness

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of benzofuran and pyrazole rings, which confer a broad spectrum of biological activities. Its aldehyde group also provides a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUKJWRMPVVNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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